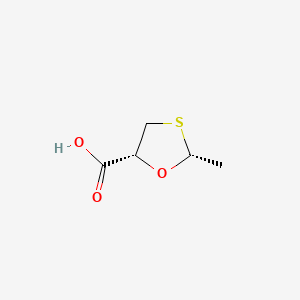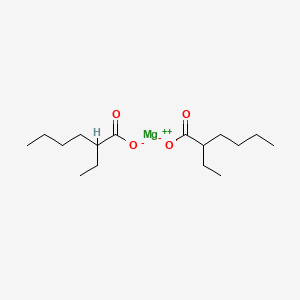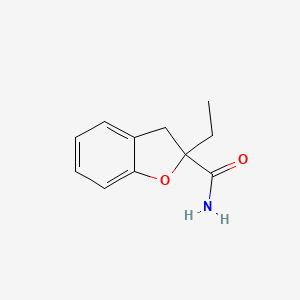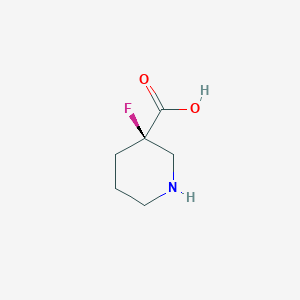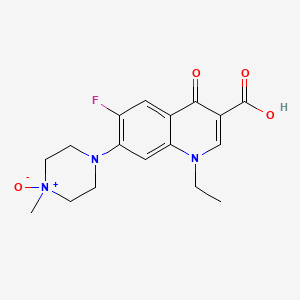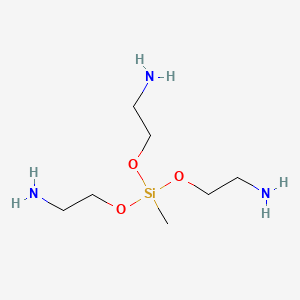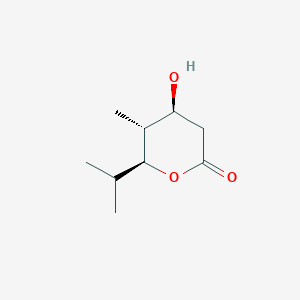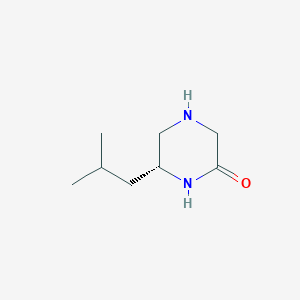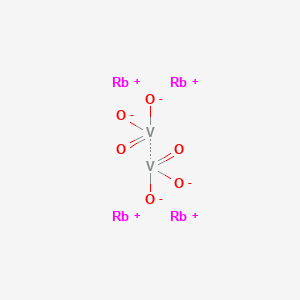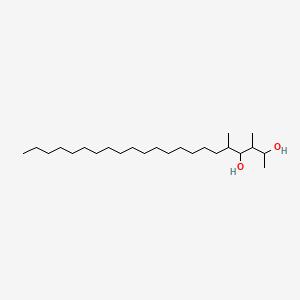
3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester: is an organic compound with the molecular formula C11H13BrO5 and a molecular weight of 305.12 g/mol . This compound is characterized by a bromine atom attached to a seven-membered ring containing a ketone group and two ester groups. It is commonly used in organic synthesis and research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester typically involves the bromination of a suitable cycloheptene precursor followed by esterification. One common method involves the following steps:
Bromination: The starting material, 1-cycloheptene-1,2-dicarboxylic acid, is treated with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature to yield the brominated intermediate.
Esterification: The brominated intermediate is then esterified using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It is used in studies to understand enzyme mechanisms and interactions with small molecules.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is employed in the synthesis of agrochemicals that protect crops from pests and diseases.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The bromine atom and the ketone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The ester groups enhance its solubility and facilitate its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
- 3-Iodo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
- 3-Fluoro-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester
Comparison:
- Reactivity: The presence of different halogens (bromine, chlorine, iodine, fluorine) affects the reactivity of the compound. Bromine provides a balance between reactivity and stability, making 3-Bromo-7-oxo-1-cycloheptene-1,2-dicarboxylic acid dimethyl ester a versatile intermediate.
- Physical Properties: The molecular weight and boiling points vary with different halogens, influencing the compound’s physical properties and suitability for specific applications.
- Applications: While all these compounds can be used in organic synthesis, the choice of halogen can impact the efficiency and outcome of the reactions they are involved in.
Eigenschaften
Molekularformel |
C11H13BrO5 |
|---|---|
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
dimethyl 3-bromo-7-oxocycloheptene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H13BrO5/c1-16-10(14)8-6(12)4-3-5-7(13)9(8)11(15)17-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
KZXNAXYHSQDPHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=O)CCCC1Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
